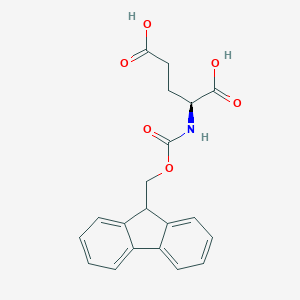

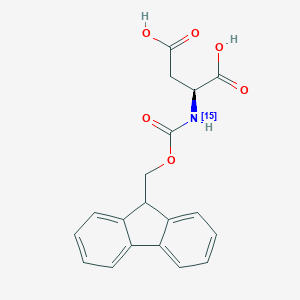

Fmoc-asp-OH--15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

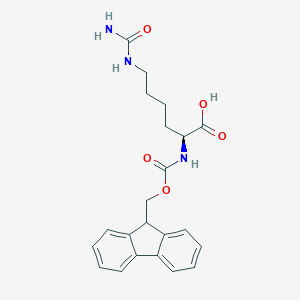

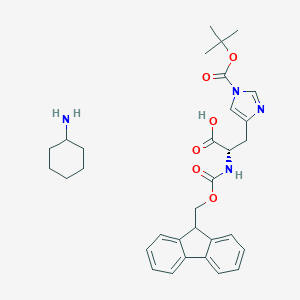

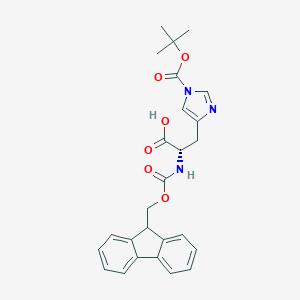

Fmoc-asp-OH-15N is a compound used in scientific research to study the mechanism of action of proteins and peptides. It is a labeled amino acid that is used in the synthesis of peptides for NMR studies.

Applications De Recherche Scientifique

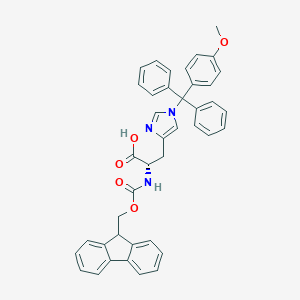

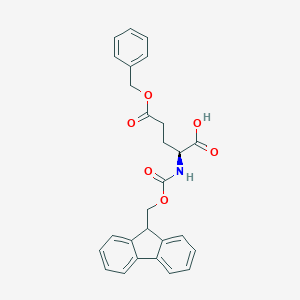

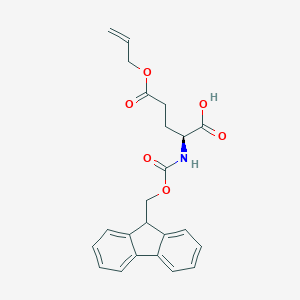

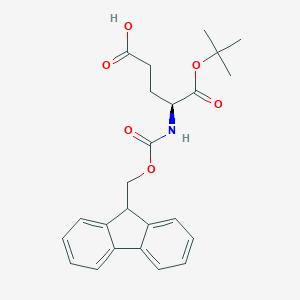

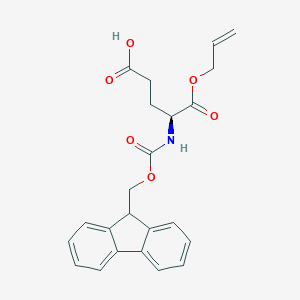

New t-Butyl Based Aspartate Protecting Groups

Researchers have developed new derivatives such as Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH to minimize aspartimide formation in Fmoc SPPS, which is a common challenge in synthesizing homogenous aspartyl-containing peptides. These derivatives have proven extremely effective in reducing by-products across various applications, showcasing their potential in enhancing peptide synthesis protocols (Behrendt et al., 2015).

Extracellular Matrix-Mimetic Scaffolds

Fmoc-based dipeptides have been used to form nanofibril hydrogels that support the viability and growth of NIH 3T3 fibroblast cells. The supramolecular arrangement of these gels mimics the integrin-binding RGD peptide of fibronectin, demonstrating the potential of Fmoc-asp-OH--15N derivatives in creating biocompatible scaffolds for cell culture applications (Liyanage et al., 2015).

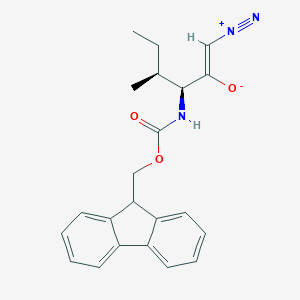

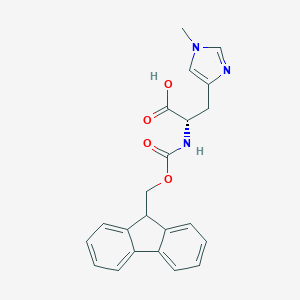

Photocaged Peptides

A novel Fmoc-compatible method for the synthesis of peptides containing photocaged aspartic acid has been developed. This approach utilizes the photosensitive 4-methoxy-7-nitroindoline (MNI) group to prevent the formation of unwanted side products during peptide synthesis, providing a useful tool for the study of peptides and proteins at their carboxylic groups (Tang et al., 2015).

Hydrogels Incorporating Graphene

Research on Fmoc-Xaa-Asp-OH-based hydrogels has explored their interaction with graphene sheets, demonstrating the potential of these materials in forming hybrid hydrogels. These studies highlight the use of peptide-based hydrogels as templates for incorporating other materials, such as reduced graphene oxide, to create novel nanocomposites with enhanced properties (Adhikari & Banerjee, 2011).

Controlled Aggregation Properties

Fmoc protected single amino acids have shown intriguing self-assembled structures under various conditions. The aggregation properties of these compounds provide insights into designing novel nanoarchitectures for applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Mécanisme D'action

Target of Action

Fmoc-asp-OH–15N is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The main biochemical pathway affected by Fmoc-asp-OH–15N is peptide synthesis . By being incorporated into the peptide chain, it contributes to the formation of the desired peptide .

Result of Action

The result of Fmoc-asp-OH–15N’s action is the successful synthesis of the desired peptide . The Fmoc group is removed after the synthesis process, leaving behind the desired peptide .

Action Environment

The efficacy and stability of Fmoc-asp-OH–15N can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions .

Propriétés

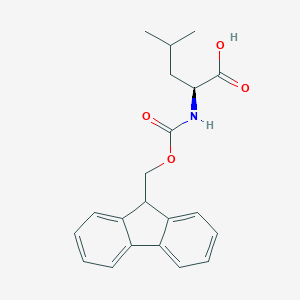

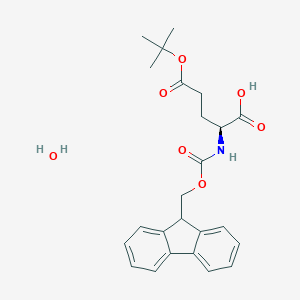

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-OICQNXLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584052 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287484-33-7 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.